N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzofuran ring, a fluorobenzoyl group, and a methylpropanamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multi-step organic reactionsThe final step involves the formation of the methylpropanamide group via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and fluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H16FNO3 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H16FNO3/c1-11(2)19(23)21-16-14-5-3-4-6-15(14)24-18(16)17(22)12-7-9-13(20)10-8-12/h3-11H,1-2H3,(H,21,23) |
InChI Key |
SZPIPPMFXMBRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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